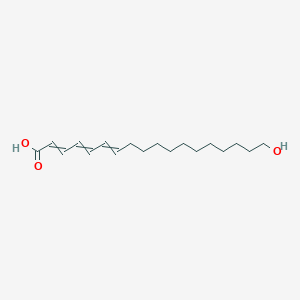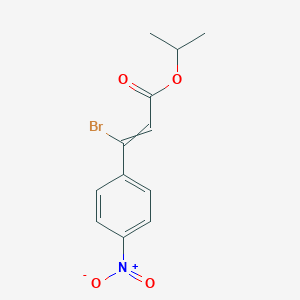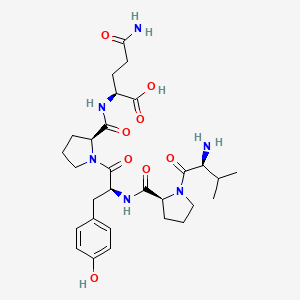
L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- is a peptide compound composed of the amino acids L-glutamine, L-valine, L-proline, and L-tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides like L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, which then produces the peptide through its natural protein synthesis machinery.
化学反应分析
Types of Reactions
L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of amino acid side chains, particularly the tyrosine residue.
Deamidation: Conversion of the amide group in glutamine to a carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Deamidation: Often occurs under mild acidic or basic conditions.
Major Products
Hydrolysis: Produces individual amino acids
属性
CAS 编号 |
895124-56-8 |
|---|---|
分子式 |
C29H42N6O8 |
分子量 |
602.7 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H42N6O8/c1-16(2)24(31)28(41)35-14-4-6-22(35)26(39)33-20(15-17-7-9-18(36)10-8-17)27(40)34-13-3-5-21(34)25(38)32-19(29(42)43)11-12-23(30)37/h7-10,16,19-22,24,36H,3-6,11-15,31H2,1-2H3,(H2,30,37)(H,32,38)(H,33,39)(H,42,43)/t19-,20-,21-,22-,24-/m0/s1 |
InChI 键 |
PNRCORVXKCNAOX-YGQNSOCVSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


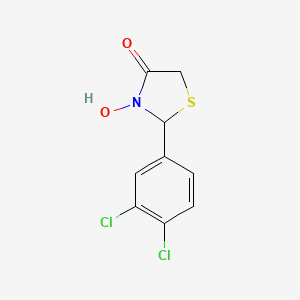
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)

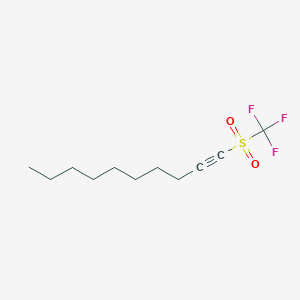
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)

![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
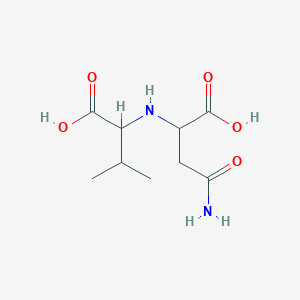


propanedinitrile](/img/structure/B14199672.png)

